molecular formula C6H9NO3S B8182727 1-(Cyclopropylsulfonyl)azetidin-3-one

1-(Cyclopropylsulfonyl)azetidin-3-one

Cat. No.: B8182727
M. Wt: 175.21 g/mol
InChI Key: UCVIIPOSAHENKI-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)azetidin-3-one is a chemical compound belonging to the azetidine class of compounds Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylsulfonyl)azetidin-3-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with azetidin-3-one under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of cyclopropylsulfonyl chloride by reacting cyclopropylamine with chlorosulfonic acid.

    Step 2: Reaction of cyclopropylsulfonyl chloride with azetidin-3-one in the presence of a base such as triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted azetidin-3-one derivatives.

Scientific Research Applications

1-(Cyclopropylsulfonyl)azetidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Azetidin-3-one: A simpler analog without the cyclopropylsulfonyl group.

    Cyclopropylsulfonyl aziridine: A three-membered ring analog with similar functional groups.

    Sulfonyl azetidines: Compounds with different substituents on the azetidine ring.

Uniqueness: 1-(Cyclopropylsulfonyl)azetidin-3-one is unique due to its combination of the cyclopropylsulfonyl group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

1-cyclopropylsulfonylazetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVIIPOSAHENKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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